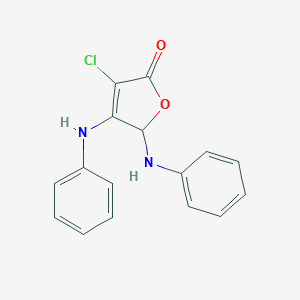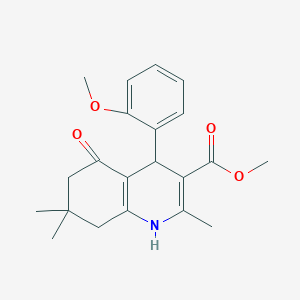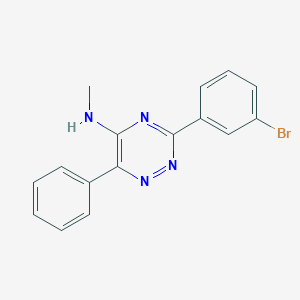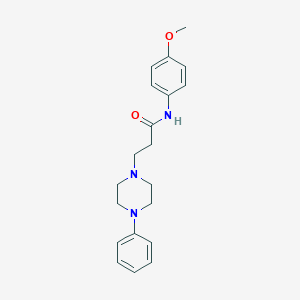![molecular formula C23H22N2O2 B259098 N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE](/img/structure/B259098.png)
N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl group, a methylbenzoyl group, and a phenylbenzamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE typically involves a multi-step process. One common method includes the reaction of N-ethyl-N-phenylbenzamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoyl derivatives.
Scientific Research Applications
N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide
- N-ethyl-4-[(4-chlorobenzoyl)amino]-N-phenylbenzamide
- N-ethyl-4-[(4-fluorobenzoyl)amino]-N-phenylbenzamide
Uniqueness
N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group in the benzoyl moiety can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
This detailed article provides a comprehensive overview of N1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)carbamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25(21-7-5-4-6-8-21)23(27)19-13-15-20(16-14-19)24-22(26)18-11-9-17(2)10-12-18/h4-16H,3H2,1-2H3,(H,24,26) |
InChI Key |
DMYSEVMSSWIWHS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)
![3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)


